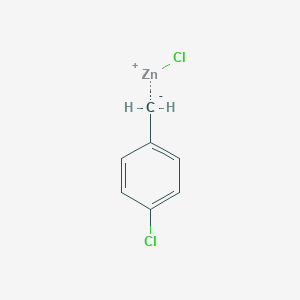

4-Chlorobenzylzinc chloride

Description

Historical Evolution of Organozinc Reagents in Organic Synthesis

The field of organozinc chemistry dates back to 1848, when Edward Frankland first synthesized an organozinc compound, diethylzinc. wikipedia.org This discovery was a foundational moment for the broader field of organometallic chemistry. digitellinc.com In the decades that followed, the synthetic utility of organozinc reagents was explored by numerous chemists. Key developments included the use of dialkylzinc reagents to synthesize α,α-dialkyl-α-hydroxycarboxylate esters by Frankland and Duppa, and the synthesis of tertiary alcohols from acid chlorides by Butlerov and Zaitsev. digitellinc.com

A significant and enduring application emerged with the Reformatsky reaction, developed by Sergei Reformatskii, which uses an α-haloester and zinc to form a β-hydroxyester. digitellinc.comuni-muenchen.de Other notable named reactions that cemented the importance of organozincs in the synthetic chemist's toolkit include the Simmons-Smith cyclopropanation. uni-muenchen.de

The modern era of organozinc chemistry has been defined by their application in transition metal-catalyzed cross-coupling reactions. The ability of organozinc compounds to undergo transmetalation with palladium or nickel catalysts is the basis of the Negishi coupling, a powerful method for forming carbon-carbon bonds. uni-muenchen.ded-nb.info This work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Ei-ichi Negishi, Richard F. Heck, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis. uni-muenchen.de

Table 2: Key Milestones in the History of Organozinc Chemistry

| Year | Discovery | Contributor(s) | Significance |

|---|---|---|---|

| 1849 | Synthesis of diethylzinc, the first organozinc compound. wikipedia.orgdigitellinc.comuni-muenchen.de | Edward Frankland | Marks the beginning of organometallic chemistry. digitellinc.com |

| ~1860s | Synthesis of tertiary alcohols using alkylzinc reagents and acid chlorides. digitellinc.com | Aleksandr Butlerov, Aleksandr Zaitsev | Expanded the synthetic applications of organozincs. digitellinc.com |

| ~1887 | The Reformatsky reaction is developed. digitellinc.comuni-muenchen.de | Sergei Reformatskii | Provided a reliable method for synthesizing β-hydroxyesters. digitellinc.com |

| 1958 | The Simmons-Smith reaction for cyclopropanation is reported. uni-muenchen.de | H. E. Simmons, R. D. Smith | Introduced a key method for creating cyclopropane (B1198618) rings. uni-muenchen.de |

Strategic Importance of Benzylic Organozinc Halides as Synthetic Intermediates

Benzylic organozinc halides hold a unique and strategic position in organic synthesis. acs.org Their importance derives from their moderate reactivity, which allows for a high degree of functional group tolerance compared to their more reactive organolithium and Grignard (organomagnesium) counterparts. acs.orgacs.org This characteristic is crucial because it permits the presence of sensitive functional groups, such as esters and ketones, within the organometallic reagent, which would otherwise be incompatible with the harsher conditions required for many organolithium and magnesium compounds. acs.orgacs.org

The primary synthetic utility of benzylic zinc reagents is in the construction of new carbon-carbon bonds. acs.org They are frequently employed in a variety of transformations:

Palladium-Catalyzed Cross-Coupling: In Negishi-type couplings, benzylic zinc halides react with aryl, vinyl, or other organic halides to form complex structures like diarylmethanes. nih.gov

Acylation Reactions: They can be acylated using acid chlorides or chloroformates to produce ketones and esters, respectively. acs.org

Addition to Carbonyls: Benzylic zinc reagents readily add to aldehydes and ketones to furnish secondary and tertiary benzylic alcohols. acs.org

Michael Additions: In the presence of a copper(I) catalyst, they can participate in conjugate additions to α,β-unsaturated systems. acs.org

The preparation of these valuable intermediates is often achieved by the direct oxidative insertion of zinc metal into a benzylic halide. ncl.res.in The efficiency of this insertion can be significantly improved by activating the zinc—for instance, with 1,2-dibromoethane—or by including additives like lithium chloride (LiCl), which helps to solubilize the organozinc species and facilitate its formation under milder conditions. acs.orgcore.ac.uk

Current Research Trajectories and Significance of 4-Chlorobenzylzinc Chloride

This compound exemplifies the utility of functionalized benzylic organozinc reagents in contemporary organic synthesis. Its primary role is to act as a nucleophilic donor of the 4-chlorobenzyl group, enabling the construction of complex molecular architectures. This reagent is particularly valued in palladium-catalyzed Negishi cross-coupling reactions to create diarylmethane structures, which are important motifs in many biologically active molecules and pharmaceuticals. nih.govcore.ac.uk

Current research continues to refine the preparation and application of reagents like this compound. One significant area of investigation is the development of more efficient and general methods for their synthesis. For example, the use of LiCl as a mediator allows for the preparation of highly functionalized benzylic zinc chlorides from their corresponding benzyl (B1604629) chlorides at mild temperatures, accommodating a wider array of sensitive functional groups like ketones within the reagent itself. acs.orgcore.ac.uk

Another major research trajectory is the development of scalable and continuous-flow synthesis processes for organozinc compounds. acs.org Establishing continuous manufacturing routes is crucial for industrial applications, as it can offer safer and more efficient production compared to traditional batch methods. Recent studies have demonstrated the successful scalable synthesis of various organozinc reagents, including this compound, achieving high yields and complete conversion of the starting halide in short residence times. acs.org Research also explores novel reaction pathways, such as photoredox-mediated transformations where organozinc reagents can be induced to react via radical pathways. thieme-connect.com

The ongoing work in these areas highlights the sustained importance of this compound and related organozinc halides as versatile and indispensable tools for academic and industrial chemists engaged in the synthesis of complex organic molecules. acs.org

Properties

IUPAC Name |

1-chloro-4-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUOJMHOGPURPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149923-10-4 | |

| Record name | 149923-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 Chlorobenzylzinc Chloride

Carbon-Carbon Bond Formation via Catalytic Processes

The formation of new carbon-carbon bonds using 4-chlorobenzylzinc chloride is predominantly achieved through transition-metal catalysis. Palladium, nickel, and cobalt complexes have all been employed to facilitate the coupling of the 4-chlorobenzyl moiety with a variety of organic electrophiles.

Palladium catalysts are widely recognized for their efficiency and broad applicability in cross-coupling reactions. The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a prominent example of palladium's utility in this domain.

####### 3.1.1.1.1. Negishi Coupling with Aryl and Heteroaryl Halides

The palladium-catalyzed Negishi coupling of benzylic zinc halides, such as this compound, with aryl and heteroaryl halides is a powerful method for the synthesis of diarylmethane structures. These motifs are prevalent in pharmaceuticals and materials science. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.

Research has shown that the choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity. For the coupling of secondary alkylzinc halides with aryl bromides and activated aryl chlorides, palladium catalysts bearing biaryldialkylphosphine ligands, such as CPhos, have demonstrated exceptional performance. organic-chemistry.orgnih.govmit.eduresearchgate.net These ligands are thought to promote the rate of reductive elimination relative to the competing β-hydride elimination pathway, which can be a significant side reaction with secondary alkyl organometallics. nih.gov While this compound is a benzylic, not a simple secondary alkyl, zinc halide, the principles of minimizing side reactions like β-hydride elimination (where applicable) and promoting reductive elimination are still relevant.

The coupling of secondary alkylzinc reagents with heteroaryl halides can be particularly challenging due to the potential for the heteroatom to coordinate to the palladium center, leading to catalyst inhibition. nih.gov However, the use of well-designed catalyst systems, such as those employing CPhos-type ligands, has enabled the efficient coupling of a wide range of heteroaryl halides with secondary alkylzinc reagents, a reactivity that can be extrapolated to benzylic zinc halides like this compound. nih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides with Aryl and Heteroaryl Halides This table presents representative data for the coupling of various secondary alkylzinc halides with aryl and heteroaryl halides, illustrating the general conditions and outcomes that can be expected for similar reactions with this compound.

| Entry | Aryl/Heteroaryl Halide | Alkylzinc Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromobenzonitrile (B114466) | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 95 |

| 2 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 92 |

| 3 | 4-Chloroacetophenone | Cyclohexylzinc chloride | Pd(OAc)₂ / CPhos | THF/Toluene | RT | 90 |

| 4 | 3-Bromopyridine | Cyclopentylzinc chloride | Pd₂(dba)₃ / CPhos | THF | RT | 85 |

| 5 | 2-Chloropyrimidine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 88 |

####### 3.1.1.1.2. Functional Group Tolerance in Palladium Catalysis

A significant advantage of the Negishi coupling is its high degree of functional group tolerance. chem-station.com Palladium catalysts, particularly when paired with robust ligands, can effectively promote cross-coupling in the presence of a wide array of functional groups on both the organozinc reagent and the organic halide. This tolerance obviates the need for extensive protecting group strategies, thereby streamlining synthetic routes.

Studies on the Negishi coupling of secondary alkylzinc halides have demonstrated compatibility with functional groups such as esters, nitriles, aldehydes, and even unprotected indoles. nih.gov For instance, the coupling of isopropylzinc bromide with 4-bromobenzonitrile proceeds in high yield without affecting the nitrile group. nih.gov Similarly, aryl halides bearing ester and aldehyde functionalities are well-tolerated. nih.gov This broad functional group compatibility is expected to extend to reactions involving this compound, allowing for the synthesis of complex diarylmethanes bearing diverse functionalities.

Table 2: Functional Group Tolerance in Palladium-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides This table provides examples of functional groups that are compatible with the palladium-catalyzed Negishi coupling of secondary alkylzinc halides, which is indicative of the expected tolerance for reactions with this compound.

| Entry | Aryl Halide with Functional Group | Alkylzinc Halide | Catalyst System | Product Yield (%) |

| 1 | Ethyl 4-bromobenzoate | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 93 |

| 2 | 4-Bromobenzonitrile | Cyclohexylzinc chloride | Pd(OAc)₂ / CPhos | 95 |

| 3 | 4-Bromobenzaldehyde | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 85 |

| 4 | 5-Bromoindole | Cyclopentylzinc chloride | Pd₂(dba)₃ / CPhos | 80 |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. Nickel's unique electronic properties can lead to different reactivity profiles and, in some cases, superior performance for specific transformations. Nickel-catalyzed cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent, have garnered significant attention.

For instance, the nickel-catalyzed reductive cross-coupling of aryl chlorides with alkyl chlorides has been successfully demonstrated. researchgate.net This type of reaction typically involves the formation of a low-valent nickel species that can activate both electrophiles. The reaction's success often hinges on the differential reactivity of the two electrophiles towards the nickel catalyst. Given that benzylic halides can readily undergo oxidative addition, this compound could potentially be utilized in nickel-catalyzed cross-coupling reactions with aryl halides.

Furthermore, nickel catalysis has been shown to be effective for the cross-coupling of heteroaryl chlorides with aryl chlorides. dicp.ac.cnalbany.edu These reactions often rely on the electronic differences between the two coupling partners to achieve high selectivity for the cross-coupled product. The development of such methodologies opens up avenues for the synthesis of aryl-heteroaryl methanes using this compound as the benzylating agent.

Cobalt, as an earth-abundant and less toxic metal, is an attractive alternative to palladium and nickel for cross-coupling reactions. researchgate.net Cobalt catalysts have shown promise in the cross-coupling of alkylzinc reagents with (hetero)aryl halides. nih.gov A combination of cobalt(II) chloride and a bipyridine ligand has been reported to effectively catalyze the coupling of functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides. nih.gov

These cobalt-catalyzed systems have demonstrated good functional group tolerance and can proceed under relatively mild conditions. The mechanism of cobalt-catalyzed cross-coupling reactions can differ from that of palladium and may involve radical intermediates, although this is not always the case. nih.gov The application of such cobalt-based catalytic systems to the cross-coupling of this compound with aryl and heteroaryl halides presents a promising and more sustainable approach to the synthesis of diarylmethane derivatives.

Transition-Metal Catalyzed Cross-Coupling Reactions

Copper-Mediated/Catalyzed Reactions of this compound

The reactivity of organozinc reagents, including this compound, can be significantly enhanced and controlled through the use of copper catalysts. These copper-mediated reactions open up a wide array of synthetic possibilities, allowing for the formation of carbon-carbon bonds under relatively mild conditions. The functional group tolerance of organozinc reagents makes them particularly valuable in complex molecule synthesis.

Acylation Reactions with Acid Chlorides

Copper-catalyzed acylation reactions represent a powerful method for the synthesis of ketones. In this context, this compound can react with various acid chlorides in the presence of a copper(I) catalyst, such as copper(I) cyanide (CuCN), to yield the corresponding ketones. The high reactivity of benzylic zinc chlorides allows for efficient additions to various electrophiles. For instance, the Cu(I)-mediated reaction of a benzylic zinc chloride with 3,3-dimethylbutyryl chloride can lead to the formation of the corresponding ketone in high yield. acs.org

The general mechanism for copper-catalyzed acylation involves a transmetalation step where the organic group from the zinc reagent is transferred to the copper catalyst, forming a more reactive organocopper species. This organocopper intermediate then undergoes acylation with the acid chloride. The resulting acyl-copper complex subsequently undergoes reductive elimination to furnish the ketone product and regenerate the copper(I) catalyst, thus completing the catalytic cycle. The use of lithium chloride (LiCl) is often crucial for the efficient formation of the organozinc reagent itself. acs.orgnih.gov

Table 1: Examples of Copper-Catalyzed Acylation of Benzylic Zinc Chlorides

| Benzylic Zinc Chloride | Acid Chloride | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzylzinc chloride | 3,3-Dimethylbutyryl chloride | CuCN·2LiCl | 1-(4-Fluorophenyl)-4,4-dimethylpentan-2-one | 95 | acs.org |

This table is illustrative and based on representative reactions of similar substrates.

Substitution Reactions with Allylic and Propargylic Substrates

Copper-catalyzed substitution reactions of this compound with allylic and propargylic electrophiles are effective methods for constructing carbon-carbon bonds. These reactions, often referred to as allylic alkylations, typically proceed with high regioselectivity and stereospecificity. The transition-metal-catalyzed regio- and enantioselective allylic substitution is a versatile method for creating stereogenic centers while forming new carbon-carbon bonds. beilstein-journals.org

In the presence of a copper catalyst, the organozinc reagent forms a highly reactive organocuprate intermediate. This intermediate then attacks the allylic or propargylic substrate. For allylic substrates, the reaction can proceed through either an SN2 or SN2' pathway, with the regiochemical outcome often being influenced by the nature of the substrate, the copper catalyst, and the reaction conditions. nih.govresearchgate.net The use of specific ligands can further control the stereoselectivity of the reaction. beilstein-journals.org

Propargylic substrates also undergo substitution reactions with organozinc reagents in the presence of copper catalysts. These reactions are valuable for the synthesis of allenes and substituted alkynes. The regioselectivity of the addition (to the α or γ position of the propargylic system) can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Regioselectivity in Copper-Catalyzed Allylic Alkylation

| Allylic Substrate | Organometallic Reagent | Catalyst System | Major Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Unbiased internal Z-allylic carbonates | Alkyl and aryl Grignard reagents | CuCN | E-SN2' | High regioselectivity for SN2' product | nih.gov |

| Unbiased internal Z-allylic carbonates | Alkyl and aryl Grignard reagents | CuCl2(dppf) | E-SN2 | High regioselectivity for SN2 product | nih.gov |

This table illustrates general principles of regioselectivity in copper-catalyzed allylic alkylations with similar organometallic reagents.

Conjugate Additions (e.g., Michael Additions to Enones)

Copper-catalyzed conjugate addition, or Michael addition, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com Organozinc reagents, like this compound, can add to α,β-unsaturated carbonyl compounds in the presence of a copper catalyst. wikipedia.org This reaction, which results in the formation of a new carbon-carbon bond at the β-position of the enone, is a powerful tool in organic synthesis. wikipedia.orgnih.govlibretexts.org

The mechanism involves the formation of a Gilman-like cuprate (B13416276) from the organozinc reagent and the copper salt. This "softer" nucleophile then preferentially attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com The resulting enolate can be trapped with an electrophile or protonated during workup to yield the 1,4-addition product. wikipedia.org While uncatalyzed conjugate additions of organozinc halides to enones can occur, particularly in coordinating solvents like DME, the use of a copper catalyst is often necessary for efficient reaction with less reactive substrates. nih.govrsc.org The development of catalytic enantioselective versions of this reaction has been a major focus of research, allowing for the synthesis of chiral molecules with high stereocontrol. researchgate.netnih.gov

Table 3: Copper-Catalyzed Conjugate Addition to Enones

| Organometallic Reagent | Michael Acceptor | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Dialkylzinc | α,β-Unsaturated N-acyloxazolidinones | Cu(I) triflate / Chiral ligand | Chiral 1,4-addition product | High enantioselectivity | beilstein-journals.org |

| Grignard reagents | Cyclic enones | CuCl / Ferrocenyl diphosphine ligand | Chiral 1,4-addition product | High enantioselectivity | nih.gov |

| Phenylzinc iodide | Chalcone | None (in DME) | 1,3-Diphenyl-3-(phenyl)propan-1-one | Uncatalyzed addition | nih.gov |

This table provides examples of copper-catalyzed and related conjugate addition reactions to illustrate the general principles.

Influence of Ligands and Catalytic Systems on Reactivity

A wide variety of ligands have been developed for copper-catalyzed cross-coupling reactions, including those based on phosphines, amines, and N-heterocyclic carbenes (NHCs). sinocompound.comdntb.gov.ua For instance, in conjugate addition reactions, the use of chiral diphosphine ligands, such as those of the ferrocenyl class, can lead to high enantioselectivities. nih.gov Similarly, chiral phosphoramidite (B1245037) and peptide-based ligands have proven effective in asymmetric allylic alkylations and conjugate additions. beilstein-journals.org

The choice of the copper salt (e.g., CuI, CuCl, CuCN) and the presence of additives can also have a significant impact on the reaction outcome. acs.org For example, the addition of lithium chloride is often essential for the efficient preparation of organozinc reagents and can also influence the aggregation state and reactivity of the organometallic species in solution. nih.gov The development of new ligands and catalytic systems continues to expand the scope and utility of reactions involving organozinc compounds like this compound, enabling more efficient and selective chemical transformations. sinocompound.com

Nucleophilic Addition Reactions

Organozinc reagents, including this compound, are effective nucleophiles that can add to a variety of electrophilic carbon centers. Among the most fundamental and widely used of these transformations are nucleophilic additions to carbonyl compounds.

Addition to Carbonyl Compounds (Aldehydes)

This compound readily undergoes nucleophilic addition to the electrophilic carbon of an aldehyde's carbonyl group. libretexts.org This reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. masterorganicchemistry.com The general mechanism involves the attack of the nucleophilic carbon of the organozinc reagent on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.orgmasterorganicchemistry.com

The reactivity of organozinc reagents in these additions can be enhanced by the presence of salts such as magnesium chloride (MgCl₂). matilda.scienceorganic-chemistry.org While organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, this lower reactivity can be advantageous, leading to higher chemoselectivity in reactions with substrates bearing multiple functional groups. wikipedia.org The addition of benzylic zinc chlorides to aldehydes is often efficient even in the absence of a catalyst. For example, the addition of substituted benzylic zinc chlorides to various benzaldehydes can produce the corresponding benzylic alcohols in high yields. acs.org

Table 4: Nucleophilic Addition of Benzylic Zinc Chlorides to Aldehydes

| Benzylic Zinc Chloride | Aldehyde | Catalyst/Additive | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzylzinc chloride | 4-Chlorobenzaldehyde | None | (2-Chlorophenyl)(4-chlorophenyl)methanol | 98 | acs.org |

| 2-Chlorobenzylzinc chloride | 4-(Trifluoromethyl)benzaldehyde | None | (2-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanol | 87 | acs.org |

This table is based on reported reactions of similar substituted benzylic zinc chlorides.

Addition to Carbon-Nitrogen Multiple Bonds (e.g., Nitrones)

The addition of organometallic reagents to carbon-heteroatom multiple bonds is a fundamental transformation in organic synthesis. While the addition of organozinc compounds to carbonyl groups is well-documented, their reactivity towards carbon-nitrogen multiple bonds, such as those in imines and nitrones, is also of significant interest. Nitrones possess an electrophilic carbon atom susceptible to nucleophilic attack. The general mechanism involves the nucleophilic addition of the organozinc reagent to the C=N double bond, forming a hydroxylamine (B1172632) derivative after quenching.

Although specific studies detailing the reaction of this compound with nitrones are not extensively documented in foundational literature, the reactivity can be inferred from the behavior of similar organozinc reagents. The reaction is expected to proceed via a nucleophilic attack of the carbanionic carbon of the organozinc compound on the electrophilic carbon of the nitrone. DFT calculations on related systems, such as the insertion of CS₂ into nitrones, confirm the electrophilic nature of the nitrone's α-carbon, which undergoes a concerted nucleophilic attack. nih.gov The presence of the electron-withdrawing chloro group in the para position of the benzyl (B1604629) ring is anticipated to slightly decrease the nucleophilicity of the organozinc reagent compared to unsubstituted benzylzinc chloride, potentially influencing reaction rates.

The general transformation is depicted as follows:

Figure 1: Proposed Reaction of this compound with a Generic Nitrone.

(This is a generalized scheme based on known reactivity patterns of organozinc reagents and nitrones.)

(This is a generalized scheme based on known reactivity patterns of organozinc reagents and nitrones.)

Scope of Electrophilic Partners in Additions

This compound, like other organozinc halides, exhibits reactivity towards a diverse range of electrophilic partners, facilitating the formation of new carbon-carbon bonds. The scope of these reactions is broad, though benzylzinc halides are generally less reactive than their allylic or propargylic counterparts.

Key classes of electrophiles that react with benzylzinc reagents include:

Aldehydes and Ketones: These are common substrates, leading to the formation of secondary and tertiary alcohols, respectively.

Acyl Chlorides: Reaction with acyl chlorides provides a direct route to ketones. This transformation is often highly efficient.

α,β-Unsaturated Systems: Organozinc reagents can participate in conjugate addition reactions (1,4-addition) to enones and acrylates. researchgate.netrsc.org This reactivity is sometimes solvent-dependent; for instance, conjugate additions to enones can be significantly enhanced by using dimethoxyethane (DME) instead of tetrahydrofuran (B95107) (THF). rsc.org

Organic Halides: In the presence of a suitable transition metal catalyst (typically palladium or nickel), this compound can undergo cross-coupling reactions (Negishi coupling) with aryl, vinyl, or other alkyl halides.

Strained Ring Systems: The reactivity towards highly strained molecules can be limited. For example, it has been observed that benzylzinc halides are unable to react with [1.1.1]propellane, even under forcing conditions, highlighting a limitation in their reactivity scope compared to more nucleophilic organometallic reagents or more reactive allylic zinc halides. nih.gov

The table below summarizes the expected reactivity with various electrophiles.

| Electrophile Class | Product Type | Notes |

| Aldehydes (R-CHO) | Secondary Alcohol | Standard addition reaction. |

| Ketones (R-CO-R') | Tertiary Alcohol | Standard addition reaction. |

| Acyl Chlorides (R-CO-Cl) | Ketone | Forms a key C-C bond. researchgate.net |

| Acrylates | β-Substituted Ester | Often proceeds via conjugate addition. researchgate.net |

| Enones | β-Substituted Ketone | Conjugate addition is favored, potentially solvent-dependent. rsc.org |

| Organic Halides (R-X) | Cross-Coupled Product | Requires a transition metal catalyst (e.g., Pd, Ni). |

| [1.1.1]Propellane | No Reaction | Demonstrates the moderate reactivity of benzylzinc halides. nih.gov |

Tandem and Cascade Reaction Sequences

Tandem, domino, or cascade reactions are powerful strategies in organic synthesis where multiple bond-forming events occur in a single operation without isolating intermediates. Organozinc reagents, including this compound, can be employed in such sequences to rapidly build molecular complexity.

Multicomponent Reactions (MCRs): A prominent example of a tandem process is the multicomponent reaction. An uncatalyzed, three-component reaction involving aliphatic organozinc reagents, acrylates, and acyl chlorides has been described to produce α-substituted β-ketoesters. researchgate.net This process involves a formal conjugate addition followed by a crossed-Claisen domino reaction. While this specific study used aliphatic organozincs, the principle can be extended to benzylzinc reagents, allowing for the one-pot synthesis of complex structures.

Catalyst-Driven Cascade Sequences: Another approach involves the in situ generation of an organozinc species as part of a catalytic cycle, which then undergoes further transformations. For instance, a cobalt-catalyzed reaction can generate a cobaltacyclobutene intermediate that, in the presence of a zinc(II) salt like Zn(OTf)₂, undergoes a Co-to-Zn transmetalation to form an organozinc species. acs.org This organozinc intermediate can then be trapped by various electrophiles in a cascade manner. acs.org These advanced strategies highlight the versatility of organozinc compounds as intermediates in complex reaction networks designed to construct intricate molecular architectures efficiently.

Stereochemical Control and Selectivity in Reactions

Enantioselective Transformations with Chiral Catalysts

The catalytic enantioselective addition of organozinc reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the production of chiral alcohols with high enantiopurity. nih.gov This methodology is particularly well-developed for dialkylzinc and alkynylzinc reagents and is conceptually applicable to this compound. nih.gov

The general strategy involves the use of a chiral ligand, typically an amino alcohol or a diol, which coordinates to the zinc atom. This coordination forms a chiral complex that delivers the organic group (e.g., 4-chlorobenzyl) to one face of the carbonyl electrophile preferentially over the other. This facial selectivity is dictated by the steric and electronic properties of the chiral ligand-metal complex. A wide variety of chiral ligands have been successfully employed in organozinc additions, consistently affording products with high enantiomeric excess (ee).

The table below showcases representative chiral ligands that have proven effective in the enantioselective addition of various organozinc reagents to aldehydes, a reaction type directly analogous to what would be expected for this compound.

| Ligand | Representative Organozinc Reagent | Aldehyde Substrate | Enantiomeric Excess (ee) |

| (+)-N-Methylephedrine | Diethylzinc | Benzaldehyde | >95% |

| (R)-BINOL | Diethylzinc | Benzaldehyde | >98% |

| ProPhenol | Diethylzinc | Various aromatic/aliphatic | 90-99% |

| Cyclopropane-based amino alcohols | Phenylethynylzinc | Various aromatic/aliphatic | 90-98% nih.gov |

Diastereoselective Synthesis

Diastereoselectivity in the reactions of this compound can be achieved when the electrophile already contains a stereocenter or when the reaction creates two or more new stereocenters. The stereochemical outcome is governed by the relative orientation of the reactants in the transition state.

One common scenario involves the addition to a chiral aldehyde or ketone containing a stereocenter at the α- or β-position. In such cases, the diastereoselectivity is often predicted by models such as the Felkin-Anh model (non-chelation control) or the Cram-chelate model (chelation control). The choice between these pathways depends on the nature of the substituent at the stereocenter and the Lewis acidity of the zinc reagent.

Furthermore, certain reaction mechanisms have an inherent stereochemical preference. For example, the addition to some cyclic systems or additions involving cyclic intermediates often proceed with high diastereoselectivity, leading to anti-addition products. masterorganicchemistry.comwikipedia.org Zinc(II) salts like zinc triflate (Zn(OTf)₂) have also been shown to be effective catalysts in cyclocondensation reactions, delivering products with exclusive diastereoselectivity. rsc.org This demonstrates the strong influence of zinc-mediated processes in controlling the three-dimensional arrangement of atoms in the final product.

Mechanistic Elucidation and Kinetic Studies

The mechanism of reactions involving organozinc reagents can be divided into two main parts: the formation of the reagent itself and its subsequent reaction with an electrophile.

Formation of Benzylzinc Halides: Kinetic studies on the reaction of benzyl halides with zinc metal in polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) have provided significant mechanistic insight. researchgate.netresearchgate.net The process is not a simple insertion but follows a more complex surface-based mechanism consistent with the Langmuir-Hinshelwood model. researchgate.netresearchgate.net This model posits that the reaction occurs on active sites on the zinc metal surface.

Key findings from these studies include:

Radical Intermediates: Evidence from ESR spectroscopy and the use of radical traps indicates the formation of benzyl radicals as key intermediates. researchgate.netresearchgate.net

Rate-Determining Step: Linear free-energy relationship (LFER) studies, including Hammett plots for substituted benzyl halides, suggest that the rate-determining step is an inner-sphere electron transfer from the zinc surface to the benzyl halide. researchgate.netresearchgate.net

Substituent Effects: For the reaction of substituted benzyl chlorides with zinc, Hammett correlations yield a positive ρ value. researchgate.net This indicates that electron-withdrawing substituents, such as the chloro group at the para-position, accelerate the reaction by stabilizing the developing negative charge on the halide in the transition state of the electron transfer step. researchgate.net

Mechanism of Addition Reactions: The mechanism of the addition step has also been investigated through a combination of experimental and computational methods. For the conjugate addition of organozinc halides to enones, DFT calculations revealed an unexpected pathway. rsc.org Instead of a simple monomeric organozinc species, the transition state involves a dimer or aggregate of two organozinc moieties. rsc.org The coordinating ability of the solvent was found to be crucial; solvents like DME can stabilize this dimeric transition state more effectively than THF, lowering the activation energy and dramatically increasing the reaction rate. rsc.org This highlights the importance of reagent aggregation and solvent effects in determining the reactivity and mechanism of organozinc additions.

Oxidative Addition Processes in Organozinc Formation and Reactivity

The formation of this compound from 4-chlorobenzyl chloride and metallic zinc is initiated by an oxidative addition process. This reaction involves the insertion of zinc(0) into the carbon-chlorine bond of the benzyl halide. The mechanism of this heterogeneous reaction is complex and can be influenced by the nature of the zinc metal, the solvent, and the presence of activating agents.

Studies on the reaction of benzyl chlorides with zinc powder have suggested a mechanism involving radical intermediates. One proposed pathway is a single-electron transfer (SET) from the zinc surface to the benzyl halide, leading to the formation of a benzyl radical and a halide anion. A kinetic and LFER (Linear Free-Energy Relationship) study on the reaction of benzyl chloride with zinc in dimethylacetamide suggests that electron transfer is the rate-determining step researchgate.net. Another possible mechanism, particularly for polar substrates like benzyl halides, is an SN2-type pathway where the metal acts as a nucleophile umb.eduwikipedia.org.

Surface Oxidative Addition: The initial reaction takes place on the surface of the zinc metal to form a surface-bound organozinc intermediate.

Solubilization: This intermediate is then solubilized into the reaction medium.

The efficiency of the initial oxidative addition can be significantly enhanced by activating the zinc surface. For instance, trimethylsilyl (B98337) chloride (TMSCl) is often used to remove passivating oxide layers on the zinc, exposing fresh metal(0) for the reaction nih.gov.

The reaction of benzyl chloride with zinc in dimethylacetamide has been shown to follow the Langmuir-Hinshelwood mechanism, where the reactants adsorb onto different sites on the zinc surface before reacting to form a mono-solvated organozinc compound on the surface researchgate.net.

Table 1: Proposed Mechanisms for Oxidative Addition in Benzylzinc Halide Formation

| Mechanism | Description | Key Intermediates | Influencing Factors |

| Radical Mechanism (SET) | Single-electron transfer from the zinc surface to the benzyl halide. | Benzyl radical, radical anion | Reactivity of the zinc, solvent polarity |

| SN2-type Mechanism | Nucleophilic attack by the zinc metal on the benzylic carbon, displacing the chloride. | [Zn-C]+ intermediate | Polarity of the substrate, solvent |

| Langmuir-Hinshelwood | Adsorption of reactants onto the zinc surface followed by a surface reaction. | Surface-adsorbed species | Surface area and nature of zinc |

Transmetalation Steps in Catalytic Cycles

In synthetic applications such as the Negishi cross-coupling reaction, this compound acts as a nucleophilic partner, transferring its benzyl group to a transition metal catalyst, typically palladium or nickel. This step is known as transmetalation. The general catalytic cycle for a Negishi coupling involves an initial oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst rsc.org.

The transmetalation step is often the rate-limiting step in the catalytic cycle wikipedia.org. For organozinc halides like this compound, the transmetalation proceeds by transferring the 4-chlorobenzyl group from zinc to the palladium(II) center, displacing a halide from the palladium complex. This forms a diorganopalladium(II) intermediate. For the subsequent reductive elimination to occur efficiently, this intermediate must adopt a cis configuration wikipedia.org. Studies have shown that transmetalation with organozinc halides tends to directly form the productive cis-adduct, leading to rapid reductive elimination wikipedia.org.

The reactivity of the organozinc reagent in the transmetalation step can be significantly influenced by the solvent and the presence of salt additives. In solution, organozinc reagents can exist as aggregates. Additives like lithium chloride can break up these aggregates to form more reactive monomeric zincate species, which are believed to be the active transmetalating agents illinois.educore.ac.uk. A second transmetalation step has also been identified as a potential side reaction, where the diorganopalladium intermediate reacts with another molecule of the organozinc reagent. This can lead to the formation of homocoupling products wikipedia.orgresearchgate.netnih.gov.

Table 2: Key Aspects of Transmetalation Involving Benzylzinc Reagents

| Aspect | Description | Implication for this compound |

| Rate-Limiting Step | Often the slowest step in the Negishi catalytic cycle. | The overall reaction rate is highly dependent on the efficiency of this step. |

| Stereochemistry | Formation of a cis-diorganopalladium(II) intermediate is crucial for the subsequent step. | Leads to productive formation of the cross-coupled product. |

| Role of Additives | Salts like LiCl can break down organozinc aggregates into more reactive monomers. | Enhances the rate of transmetalation. |

| Side Reactions | A second transmetalation can occur, leading to homocoupling. | Can reduce the yield of the desired cross-coupled product. |

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in the catalytic cycle of cross-coupling reactions involving this compound. In this step, the two organic groups (the 4-chlorobenzyl group and the group from the other organic halide) that are bound to the palladium(II) center are coupled together, forming a new carbon-carbon bond. This process is accompanied by the reduction of the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst rsc.orgwikipedia.org.

In the context of the Negishi coupling, the reductive elimination from the cis-[Pd(II)(R1)(4-chlorobenzyl)] complex yields the cross-coupled product R1-CH2-C6H4Cl. The rate of reductive elimination is in competition with other potential pathways for the diorganopalladium intermediate, such as the second transmetalation reaction that leads to homocoupling researchgate.netnih.gov. The balance between these competing pathways can determine the selectivity and yield of the desired cross-coupling product researchgate.netnih.gov.

Role of Zinc Salts and Chloride Ions in Reaction Kinetics

The kinetics of both the formation of this compound and its subsequent reactions are profoundly influenced by the presence of zinc salts and chloride ions. During the formation of organozinc reagents from metallic zinc, the presence of lithium chloride (LiCl) in the reaction mixture has been shown to dramatically accelerate the rate of formation of the soluble organozinc compound.

In the subsequent transmetalation step of a Negishi coupling, lithium and zinc salts also play a crucial role. They can break up aggregates of the organozinc reagent, leading to the formation of monomeric and more reactive "ate" complexes. ESI-MS studies have suggested that species like alkyltribromozincates are the active transmetalating species in some systems illinois.edu. Therefore, the presence of chloride or other halide ions is not merely a consequence of the starting materials but is mechanistically integral to the high reactivity observed for organozinc reagents in these catalytic cycles.

Table 3: Effect of Salts on the Reactivity of this compound

| Process | Role of Salts (e.g., LiCl) | Mechanistic Rationale |

| Formation (Oxidative Addition) | Accelerates the formation of soluble organozinc reagent. | Facilitates the solubilization of surface-bound organozinc intermediates, freeing up the zinc surface for further reaction. |

| Reactivity (Transmetalation) | Enhances the rate of transmetalation. | Breaks up organozinc aggregates and forms more reactive, monomeric "ate" complexes. |

Advanced Applications and Synthetic Utility of 4 Chlorobenzylzinc Chloride

Synthesis of Substituted Diarylmethanes

The construction of the diarylmethane framework is a significant endeavor in synthetic chemistry due to its prevalence in pharmaceuticals and materials science. 4-Chlorobenzylzinc chloride has proven to be an effective precursor for the synthesis of substituted diarylmethanes, primarily through Negishi cross-coupling reactions. This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. nih.gov

In a typical Negishi coupling, this compound reacts with various aryl halides (iodides, bromides, or chlorides) to furnish the corresponding diarylmethane derivatives. nih.govwikipedia.org The reaction is often facilitated by catalysts such as Pd(DPEPhos)Cl2 or cobalt halides. nih.govorganic-chemistry.org The use of first-row transition metals like cobalt has emerged as a cost-effective and promising alternative to traditional palladium catalysts. organic-chemistry.orgresearchgate.netnih.gov Cobalt bromide, for instance, has been shown to effectively catalyze the cross-coupling of benzylzinc bromides with aryl iodides and bromides under mild conditions, yielding diarylmethanes in yields comparable to those achieved with palladium catalysts. organic-chemistry.orgresearchgate.net

The reaction tolerates a variety of functional groups on both the organozinc reagent and the aryl halide, making it a versatile method for accessing a wide array of functionalized diarylmethanes. sigmaaldrich.comorganic-chemistry.org This functional group tolerance is a key advantage of using organozinc reagents. diva-portal.org

Table 1: Examples of Cobalt-Catalyzed Negishi Cross-Coupling for Diarylmethane Synthesis organic-chemistry.org

| Benzylzinc Reagent | Aryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzylzinc bromide | 4-Iodotoluene | CoBr₂ | DMAc | Room Temp | 85 |

| 4-Chlorobenzylzinc bromide | 4-Iodotoluene | CoBr₂ | DMAc | Room Temp | 82 |

| Benzylzinc bromide | 4-Bromoanisole | CoBr₂ | DMAc | 80 | 75 |

Preparation of Polyfunctionalized Ketones

This compound is a valuable reagent for the synthesis of polyfunctionalized ketones through acylation reactions. The iron(II) chloride-catalyzed acylation of functionalized benzylic zinc chlorides with a variety of acid chlorides provides a smooth and convenient route to aryl benzyl (B1604629) ketones. beilstein-journals.org This method is advantageous due to its tolerance of various functional groups, which is a hallmark of organozinc chemistry. researchgate.net

The reaction proceeds via a nucleophilic attack of the organozinc reagent on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ketone. rug.nlscribd.comorganic-chemistry.org The use of a catalyst like FeCl₂ facilitates this transformation under mild conditions. beilstein-journals.org This approach avoids the use of more reactive organometallic reagents like Grignard or organolithium reagents, which can often lead to over-addition to the ketone product, forming tertiary alcohols. scribd.com

Table 2: FeCl₂-Catalyzed Acylation of Benzylic Zinc Chlorides beilstein-journals.org

| Benzylic Zinc Chloride | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| This compound | Benzoyl chloride | 1-(4-Chlorophenyl)-2-phenylethan-1-one | 88 |

| 2-Methoxybenzylzinc chloride | 4-Chlorobenzoyl chloride | 1-(4-Chlorophenyl)-2-(2-methoxyphenyl)ethan-1-one | 92 |

| 4-Fluorobenzylzinc chloride | Cyclohexanecarbonyl chloride | 1-(Cyclohexyl)-2-(4-fluorophenyl)ethan-1-one | 85 |

Construction of Benzylic Alcohols and Derivatives

The synthesis of benzylic alcohols is a fundamental transformation in organic chemistry, and this compound provides an effective route to these compounds through the 1,2-addition to carbonyls. nih.gov Organozinc reagents, in general, undergo smooth addition reactions to aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols, respectively. wikipedia.org

The reaction involves the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. nih.gov This process is often facilitated by the presence of magnesium halides, which can enhance the reactivity of the organozinc species. The functional group tolerance of organozinc reagents allows for the synthesis of highly functionalized benzylic alcohols that might not be accessible with more reactive organometallic compounds. wikipedia.org

For instance, the reaction of this compound with an aldehyde will yield a secondary benzylic alcohol, while its reaction with a ketone will produce a tertiary benzylic alcohol. This method provides a straightforward and reliable way to introduce the 4-chlorobenzyl group and a hydroxyl functionality in a single step.

Formation of Functionalized Allenes

The synthesis of allenes, compounds containing two cumulative double bonds, is an area of active research due to their unique reactivity and presence in some natural products. This compound can be utilized in the synthesis of functionalized allenes through reactions with propargylic electrophiles.

One effective method involves the SN2′ reaction of propargyl mesylates with organozinc reagents. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to dramatically improve the efficiency of this reaction, allowing for high yields at room temperature without the need for additional activators. This reaction proceeds via an anti-addition, consistent with the stereochemistry observed in organocopper chemistry.

Another approach is the nickel-catalyzed cross-coupling of propargyl halides with organozinc reagents, which can also lead to the formation of allenes. These methods tolerate a range of functional groups, making them suitable for the synthesis of complex allene (B1206475) structures.

Table 3: Synthesis of Allenes using Organozinc Reagents and Propargylic Electrophiles

| Organozinc Reagent | Propargylic Mesylate | Solvent | Yield (%) |

|---|---|---|---|

| Phenylzinc chloride | 1-Phenyl-2-propynyl methanesulfonate | DMSO | 85 |

| Ethylzinc chloride | 1-(4-Methoxyphenyl)-2-propynyl methanesulfonate | DMSO | 90 |

| This compound | 3-Phenyl-2-propynyl methanesulfonate | DMSO | 82 (expected) |

Synthesis of Amines and Related Nitrogen-Containing Compounds

This compound is a valuable precursor for the synthesis of amines and other nitrogen-containing compounds through electrophilic amination reactions. diva-portal.org Various methods have been developed for the amination of organozinc reagents, offering routes to primary, secondary, and tertiary amines.

Copper-catalyzed electrophilic amination using O-benzoyl hydroxylamines as electrophilic nitrogen sources is a versatile method that can be applied to a wide range of organozinc reagents, including benzylic ones. This process is tolerant of significant steric hindrance and can be used in sequential reactions. Another approach involves the iron-mediated electrophilic amination of organozinc halides with organic azides, providing a pathway to highly functionalized secondary amines. The reaction proceeds smoothly with ferric chloride as an activator. Furthermore, the amination of organozinc reagents with acetone (B3395972) O-(2,4,6-trimethylphenylsulfonyl)oxime or O-methylhydroxylamine in the presence of a copper catalyst also yields amines.

Utility in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular complexity. Organozinc reagents, including this compound, can serve as one of the components in such reactions.

A notable example is the multicomponent Mannich reaction, which is a powerful tool for the synthesis of α-branched amines. rug.nl In this reaction, an organozinc reagent, an aldehyde, and an amine are combined to produce a more complex amine structure. rug.nl The use of organozinc reagents in this context has expanded the scope of the traditional Mannich reaction. While many examples have utilized stabilized organometallics like benzyl reagents, the development of conditions for non-stabilized organozincs has further broadened the utility of this MCR. rug.nl The presence of lithium chloride has been found to be crucial for the efficiency of the three-component coupling involving organozinc bromides. rug.nl

The participation of organozinc reagents in MCRs highlights their utility in diversity-oriented synthesis, enabling the rapid construction of libraries of complex molecules for various applications, including drug discovery.

Theoretical and Computational Chemistry Approaches to 4 Chlorobenzylzinc Chloride Reactivity

Quantum Mechanical Studies (e.g., DFT) on Reaction Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby revealing detailed mechanistic pathways.

Once formed, the reactivity of 4-chlorobenzylzinc chloride is often exemplified in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.orgwikipedia.org The catalytic cycle of the Negishi reaction is a cornerstone of organometallic chemistry and has been a subject of computational investigation. The generally accepted mechanism involves three primary steps:

Oxidative Addition: The organic halide (e.g., an aryl bromide) adds to a low-valent palladium(0) complex to form a Pd(II) species.

Transmetalation: The organic group from the organozinc reagent (the 4-chlorobenzyl group) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govwikipedia.org

DFT calculations are used to model each of these elementary steps, calculating the energies of reactants, intermediates, and transition states to determine the reaction's thermodynamic and kinetic profiles.

A significant challenge in modeling organozinc reagents is accurately representing their state in solution. Recent studies have employed ab initio molecular dynamics (AIMD) to provide a more realistic depiction. chemrxiv.orgresearchgate.netchemrxiv.org This approach treats the solvent molecules explicitly, allowing for the dynamic simulation of the solvation shells around the organozinc compound. For simple organozinc halides like methylzinc chloride (ZnMeCl) in tetrahydrofuran (B95107) (THF), AIMD simulations have shown the existence of a distribution of different solvation states at room temperature, which has profound implications for reactivity. chemrxiv.orgacs.orgresearchgate.net This advanced computational methodology, validated by techniques like X-ray absorption spectroscopy interpreted with time-dependent DFT (TD-DFT), provides critical insights into how the solvent environment modulates the reaction mechanism. chemrxiv.orgchemrxiv.org

| Mechanistic Step | Description | Computational Approach |

| Organozinc Formation | Oxidative addition of 4-chlorobenzyl chloride to Zn(0) surface. | DFT, Langmuir-Hinshelwood models |

| Solubilization | Desorption of this compound from the surface into solution. | AIMD, Explicit Solvent Models |

| Oxidative Addition | Addition of an aryl halide to a Pd(0) catalyst. | DFT |

| Transmetalation | Transfer of the 4-chlorobenzyl group to the Pd(II) center. | DFT, AIMD |

| Reductive Elimination | C-C bond formation from the diorganopalladium intermediate. | DFT |

Modeling of Transition States and Reactive Intermediates

The fleeting nature of transition states (TS) and the high reactivity of intermediates make their direct experimental observation challenging. Computational modeling is therefore essential for their characterization.

Reactive Intermediates: The primary reactive intermediate is the this compound molecule itself. As demonstrated by AIMD studies on analogous systems, its structure is not static but exists as an equilibrium of various solvated species in coordinating solvents like THF. chemrxiv.orgacs.org These simulations can determine the preferred coordination numbers and geometries of the zinc center, which is crucial for understanding its reactivity in subsequent steps like transmetalation. For instance, the coordination of solvent molecules can influence the Lewis acidity of the zinc center and the polarity of the carbon-zinc bond. In the context of the Negishi coupling, key reactive intermediates include the Pd(II) species formed after oxidative addition and the crucial diorganopalladium(II) complex, (L)nPd(Ar)(CH2-Ph-4-Cl), formed after transmetalation. nih.gov

Transition States: DFT calculations are the primary tool for locating and characterizing the geometry and energy of transition states. In the Negishi coupling of benzylic zinc reagents, the reductive elimination step is often critical. nih.gov Computational studies on related systems have shown that the choice of ligand on the palladium catalyst can significantly influence the energy barrier of the reductive elimination transition state relative to competing, undesired pathways like β-hydride elimination. nih.gov

Computational methods can also reveal more complex phenomena. For example, DFT calculations combined with AIMD have been used to explore post-transition state bifurcations (PTSB), where a single transition state can lead to the formation of multiple distinct intermediates. digitellinc.com Furthermore, recent advances in machine learning and artificial intelligence offer the potential to dramatically accelerate the process of finding transition state structures, reducing calculation times from hours or days to mere seconds. mit.edu Computational studies on the SN2 reactions of benzyl (B1604629) halides have also provided detailed models of the transition states, helping to explain the origin of the "benzylic effect," where reactivity is enhanced compared to simple alkyl halides. researchgate.net

| Species | Description | Modeling Technique | Key Insights |

| Solvated Organozinc | This compound coordinated by solvent molecules (e.g., THF). | Ab initio Molecular Dynamics (AIMD) | Existence of multiple, dynamic solvation states in equilibrium. chemrxiv.orgacs.org |

| Diorganopalladium(II) | Intermediate prior to reductive elimination in Negishi coupling. | Density Functional Theory (DFT) | Geometry and stability are highly dependent on ancillary ligands. nih.gov |

| Reductive Elimination TS | The transition state for the C-C bond-forming step. | Density Functional Theory (DFT) | The energy barrier determines the efficiency of the coupling reaction. nih.gov |

Predicting Reactivity and Selectivity in Organozinc Chemistry

A primary goal of computational chemistry in this field is to move from explanation to prediction. By accurately modeling the factors that govern reactions, theoretical studies can forecast the reactivity and selectivity of compounds like this compound.

Selectivity: Computational models are particularly powerful for predicting selectivity. In cross-coupling reactions, chemoselectivity is a major concern. For instance, in the coupling of secondary alkylzinc reagents, an undesired side reaction is β-hydride elimination followed by reinsertion, leading to an isomerized product. DFT calculations can predict the product ratio by comparing the free energy barriers of the transition states for the desired reductive elimination versus the undesired isomerization pathway. nih.gov A ligand that preferentially stabilizes the former transition state would be predicted to give higher selectivity.

For reactions involving substrates with multiple potential reaction sites, such as C–H functionalization, computational methods can predict regioselectivity. While traditional DFT can be used, modern approaches employ machine learning models trained on large reaction databases to predict the most likely site of reaction with high accuracy and speed. rsc.org These models can learn the subtle electronic and steric effects that dictate selectivity. By applying these principles, computational studies can guide the choice of substrates, catalysts, and reaction conditions to achieve a desired chemical transformation with high efficiency and selectivity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The development of new catalytic systems for cross-coupling reactions involving 4-Chlorobenzylzinc chloride is a primary area of future research. While palladium and nickel catalysts are commonly employed, efforts are being directed towards creating more sustainable, efficient, and cost-effective alternatives.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, cobalt, and copper. researchgate.net These catalysts offer a greener and more economical approach to cross-coupling reactions. Research is focused on designing sophisticated ligand architectures that can stabilize the active catalytic species and promote high catalytic activity and selectivity.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly expanding field. organic-chemistry.org Photocatalytic systems can offer mild reaction conditions and unique reactivity patterns. Future work will likely explore the combination of photoredox catalysis with nickel or copper catalysis to facilitate challenging cross-coupling reactions of this compound under ambient conditions. organic-chemistry.orgnih.gov

Nanocatalysis: The use of metallic nanoparticles as catalysts offers advantages such as high surface area-to-volume ratio and unique catalytic properties. Research into the application of palladium or nickel nanoparticles, potentially supported on materials like graphene or metal-organic frameworks (MOFs), could lead to highly active and recyclable catalytic systems for reactions involving this compound.

Table 1: Comparison of Catalytic Systems for Negishi-type Cross-Coupling Reactions

| Catalyst System | Typical Reaction Conditions | Advantages | Challenges |

| Palladium-based | Pd(0) or Pd(II) precatalyst, phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, organic solvent (e.g., THF, Toluene) | High efficiency, broad functional group tolerance, well-understood mechanism. nih.govwikipedia.org | High cost, potential for palladium contamination in products. |

| Nickel-based | Ni(0) or Ni(II) precatalyst, various ligands (e.g., phosphines, pyridines), organic solvent. researchgate.netresearchgate.net | Lower cost than palladium, can catalyze reactions of less reactive electrophiles (e.g., aryl chlorides). researchgate.netalbany.edu | Can be more sensitive to air and moisture, sometimes lower functional group tolerance. |

| Iron/Cobalt-based | Fe or Co salts as precatalysts, often requires a reductant, polar aprotic solvents. researchgate.net | Very low cost, environmentally benign. | Often requires higher catalyst loadings, mechanism can be complex. |

| Photoredox/Dual Catalysis | Photocatalyst (e.g., Ru or Ir complex), light source (e.g., blue LEDs), co-catalyst (e.g., Ni), room temperature. organic-chemistry.org | Mild reaction conditions, unique reactivity. | Can require specialized equipment, substrate scope may be limited. |

Expanding the Scope of Functional Group Compatibility in Organozinc Reactions

A significant advantage of organozinc reagents like this compound is their remarkable tolerance for a wide range of functional groups. nih.govresearchgate.net Future research will focus on further expanding this compatibility to enable the synthesis of increasingly complex and functionalized molecules.

Areas of Investigation:

Tolerance to Electrophilic and Protic Groups: While organozinc reagents are known for their chemoselectivity, reactions involving substrates with highly electrophilic or acidic functional groups can still be challenging. organic-chemistry.org The development of new reaction conditions, such as the use of specific additives or solvent systems, aims to minimize side reactions and allow for the direct use of substrates containing functionalities like aldehydes, ketones, and even unprotected alcohols and amines. nih.gov

Chemoselective Cross-Coupling: In molecules with multiple reactive sites, achieving selective reaction at a specific position is crucial. Research is underway to develop catalytic systems that can differentiate between various carbon-halogen or carbon-pseudohalogen bonds, allowing for the precise and controlled functionalization of polyhalogenated aromatic and heteroaromatic compounds with this compound.

Compatibility with Bio-orthogonal Groups: As the application of organometallic chemistry in biological systems grows, there is a need for reactions that are compatible with bio-orthogonal functional groups. Future studies will likely explore the reactivity of this compound in the presence of moieties such as azides, alkynes, and tetrazines, which are commonly used in bioconjugation chemistry.

Table 2: Functional Group Tolerance in Negishi Cross-Coupling with Benzylzinc Reagents

| Functional Group | Compatibility | Notes |

| Esters | High | Generally well-tolerated. nih.gov |

| Amides | High | Stable under typical reaction conditions. organic-chemistry.org |

| Nitriles | High | Compatible with most palladium and nickel catalysts. nih.gov |

| Ketones | Moderate to High | Generally tolerated, but can sometimes undergo side reactions. |

| Aldehydes | Moderate | Can be challenging due to potential addition of the organozinc reagent. nih.gov |

| Ethers | High | Generally inert. |

| Halogens (Cl, Br, I) | High | Can be used for subsequent cross-coupling reactions. |

| Nitro groups | Low to Moderate | Often not well-tolerated by low-valent transition metal catalysts. |

| Unprotected Alcohols/Amines | Low | Typically require protection due to their acidic protons. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Process Intensification

The integration of reactions involving this compound with continuous flow chemistry and automated synthesis platforms represents a major step towards process intensification, enabling safer, more efficient, and scalable chemical production. springernature.com

Key Advantages and Research Directions:

Enhanced Safety and Control: The in-situ generation and immediate consumption of reactive organometallic species like this compound in a flow reactor minimizes the risks associated with their handling and storage. dntb.gov.ua The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivities. nih.gov

Process Intensification: Flow chemistry allows for a significant reduction in reactor size and reaction time, leading to higher throughput and space-time yields. researchgate.net This is particularly advantageous for large-scale production.

Automation and High-Throughput Screening: Automated flow synthesis platforms can be used for rapid reaction optimization and the synthesis of compound libraries for drug discovery and materials science. beilstein-journals.org These systems can automatically vary reaction parameters and analyze the output, significantly accelerating the research and development process.

Table 3: Comparison of Batch vs. Flow Chemistry for Organozinc Reactions

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk due to accumulation of reactive intermediates. | Enhanced safety through in-situ generation and consumption. dntb.gov.ua |

| Heat Transfer | Less efficient, potential for hot spots. | Excellent heat transfer, precise temperature control. nih.gov |

| Scalability | Often challenging to scale up. | Readily scalable by running the system for longer or using multiple reactors in parallel. |

| Reaction Time | Typically longer. | Significantly shorter residence times. researchgate.net |

| Process Control | Less precise. | Precise control over all reaction parameters. |

| Automation | More complex to automate. | Easily integrated with automated systems for optimization and library synthesis. beilstein-journals.org |

Exploration of New Synthetic Transformations and Target Molecule Applications

Beyond its traditional use in Negishi cross-coupling, researchers are exploring new synthetic transformations of this compound and its application in the synthesis of novel and complex target molecules.

Emerging Applications:

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates: The 4-chlorobenzyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. nih.govmdpi.com this compound serves as a key building block for the synthesis of these molecules, including potential anticancer agents, antivirals, and central nervous system drugs.

Total Synthesis of Natural Products: The chemoselectivity and functional group tolerance of this compound make it an attractive reagent for the total synthesis of complex natural products. researchgate.net Its use in the late-stage functionalization of advanced intermediates allows for the efficient introduction of the 4-chlorobenzyl group.

Development of Novel Materials: The incorporation of the 4-chlorobenzyl group into organic materials can impart specific electronic or photophysical properties. This compound can be used in the synthesis of novel polymers, organic light-emitting diodes (OLEDs), and other advanced materials.

Multicomponent Reactions: The development of novel multicomponent reactions involving this compound would allow for the rapid construction of molecular complexity from simple starting materials in a single step. beilstein-journals.org

Q & A

Q. Q1. What are the standard laboratory protocols for synthesizing 4-chlorobenzylzinc chloride, and what factors influence reaction efficiency?

Methodological Answer: this compound is typically synthesized via transmetallation or direct insertion. A common method involves reacting 4-chlorobenzyl chloride with activated zinc metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key factors include:

- Zinc activation : Pre-treatment with 1,2-dibromoethane or trimethylsilyl chloride enhances reactivity .

- Temperature control : Reactions are conducted at 0–25°C to prevent side reactions (e.g., Wurtz coupling) .

- Solvent purity : Anhydrous THF is critical to avoid protonolysis of the organozinc intermediate .

Validation involves quenching an aliquot with deuterated water and analyzing via <sup>1</sup>H NMR for characteristic benzyl proton signals (δ 2.5–3.0 ppm for Zn-CH2).

Q. Q2. How should researchers safely handle and store this compound to minimize risks?

Methodological Answer:

- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and a respirator in fume hoods due to moisture sensitivity and irritant properties .

- Storage : Store under argon or nitrogen at –20°C in flame-resistant cabinets. Avoid contact with oxidizing agents or water to prevent violent decomposition .

- Spill management : Neutralize with dry sand or vermiculite, then dispose via hazardous waste protocols compliant with REACH regulations .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data when characterizing this compound adducts?

Methodological Answer: Discrepancies in NMR or XRD data may arise from solvation effects or dynamic equilibria. To address this:

- Variable-temperature NMR : Identify equilibrium shifts (e.g., monomer-dimer interconversion) by analyzing line broadening at low temperatures .

- X-ray crystallography : Resolve steric or electronic effects influencing crystal packing, as seen in the trans-conformation of diphenylethyl moieties in by-products .

- Computational modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values to validate proposed structures .

Q. Q4. What strategies optimize the reactivity of this compound in cross-coupling reactions with hindered electrophiles?

Methodological Answer:

- Catalyst selection : Use Pd(PPh3)4 or NiCl2(dppe) to enhance transmetallation efficiency with sterically demanding partners (e.g., aryl chlorides) .

- Additives : Introduce LiCl (2 equiv) to stabilize the organozinc species and suppress β-hydride elimination .

- Reaction monitoring : Employ GC-MS or in situ IR to detect intermediates and adjust stoichiometry dynamically.

Q. Q5. How do solvent polarity and counterion choice impact the stability of this compound in solution?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the organozinc species via Lewis acid-base interactions, whereas ethereal solvents may promote aggregation .

- Counterion engineering : Replace chloride with triflate (OTf<sup>–</sup>) to enhance solubility in non-polar media (e.g., toluene) for low-temperature reactions .

- Stability assays : Conduct kinetic studies using UV-Vis spectroscopy to track decomposition rates under varying conditions .

Q. Q6. What analytical techniques are most effective for quantifying trace impurities in this compound batches?

Methodological Answer:

Q. Q7. How can researchers mitigate by-product formation during reactions involving this compound?

Methodological Answer: By-products like diphenylethyl ethers (e.g., C34H36Cl2O7) arise from competing nucleophilic pathways. Mitigation strategies include:

- Temperature modulation : Lower reaction temperatures (–30°C) reduce radical coupling side reactions .

- Protecting groups : Introduce trimethylsilyl (TMS) groups on electrophiles to block undesired attack at sterically hindered positions .

- Stoichiometric control : Limit excess organozinc reagent to <1.2 equiv to minimize homo-coupling .

Data Interpretation & Experimental Design

Q. Q8. How should researchers design experiments to probe the mechanistic pathway of this compound in C–C bond formation?

Methodological Answer:

- Isotopic labeling : Use <sup>13</sup>C-labeled 4-chlorobenzyl chloride to track bond formation via NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps .

- In situ spectroscopy : Employ Raman spectroscopy to detect transient Zn–C vibrational modes (450–500 cm<sup>−1</sup>) .

Q. Q9. What statistical methods are appropriate for analyzing reproducibility issues in organozinc reagent synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., zinc particle size, solvent purity) affecting yield .

- Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC data) with batch failure rates .

- Meta-analysis : Apply PRISMA guidelines to systematically review literature data on reaction conditions and outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |